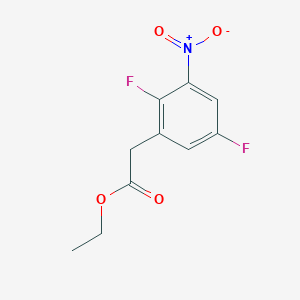

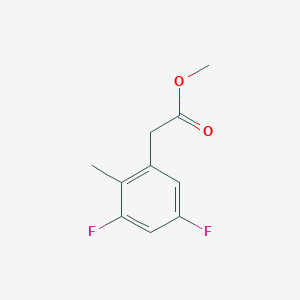

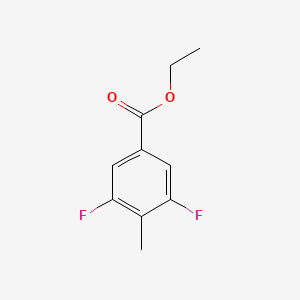

![molecular formula C18H28O9S B1413097 3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid CAS No. 2205504-91-0](/img/structure/B1413097.png)

3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid

Overview

Description

“3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid” is a chemical compound . It is also known as Tos-PEG5-acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density .Scientific Research Applications

Environmental and Health Impact Studies

Sulfur Chemistry in Acid Gas Treatment : Research emphasizes the significance of understanding sulfur chemistry in the treatment of acid gases, which contain harmful components such as benzene, toluene, and xylene. Advanced Claus process designs aim to capture more sulfur in the thermal stage, reducing operational costs and toxic gas emissions (Gupta, Ibrahim, & Shoaibi, 2016).

Biodegradation of Gasoline Ethers : The biodegradation and fate of gasoline ether oxygenates like ETBE in soil and groundwater were reviewed. The study includes the aerobic biodegradation pathways and the impact of co-contaminants on ETBE biodegradation, which is crucial for understanding the environmental fate of such compounds (Thornton et al., 2020).

Assessment of Antioxidant Capacity : A review focused on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, discussing the specifics and relevance of oxidation products in the assay, providing insights into the comparative analysis of antioxidants (Ilyasov et al., 2020).

Industrial and Chemical Applications

Sulfamic Acid in Industrial Cleaning : Sulfamic acid solutions are highlighted for their role in the removal of scales and metal oxides from metal and ceramic surfaces. The review discusses the use of organic compounds as corrosion inhibitors in such electrolytes, which is pivotal for protecting metal surfaces from corrosive damage (Verma & Quraishi, 2022).

Wastewater Treatment in Pesticide Industry : The study reviews treatment options for reclaiming wastewater produced by the pesticide industry, focusing on the removal of toxic pollutants from high-strength wastewater. The review underscores the importance of evaluating biological and granular activated carbon processes for treating pesticide-rich wastewater (Goodwin et al., 2018).

Mechanism of β-O-4 Bond Cleavage in Lignin : The paper reviews results on the acidolysis of β-O-4-type lignin model compounds, contributing to the understanding of the mechanism involved in the cleavage of these bonds, which is crucial for the effective processing and utilization of lignin (Yokoyama, 2015).

properties

IUPAC Name |

3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O9S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-18(19)20/h2-5H,6-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOFBOGNBYCGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.